2-Allylphenol-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

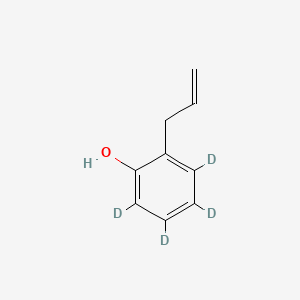

2-Allylphénol-d4 est un dérivé deutéré du 2-Allylphénol. Ce composé est caractérisé par la présence d'atomes de deutérium, qui sont des isotopes de l'hydrogène, remplaçant les atomes d'hydrogène dans la molécule. La formule moléculaire du 2-Allylphénol-d4 est C9H6D4O, et il est couramment utilisé dans la recherche scientifique en raison de ses propriétés uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-Allylphénol-d4 implique généralement la deutération du 2-Allylphénol. Une méthode courante est l'échange catalytique d'atomes d'hydrogène par du deutérium en utilisant du gaz deutérium (D2) en présence d'un catalyseur approprié tel que le palladium sur carbone (Pd/C). La réaction est réalisée sous haute pression et température pour assurer une deutération complète.

Méthodes de production industrielle

La production industrielle de 2-Allylphénol-d4 suit des principes similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs spécialisés qui peuvent gérer des pressions et des températures élevées. Le gaz deutérium est introduit dans le réacteur contenant le 2-Allylphénol et le catalyseur. La réaction est surveillée pour assurer une deutération complète, et le produit est purifié en utilisant des techniques standard telles que la distillation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

2-Allylphénol-d4 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le 2-Allylphénol-d4 en ses alcools correspondants ou d'autres formes réduites.

Substitution : Le groupe allyle dans le 2-Allylphénol-d4 peut subir des réactions de substitution, conduisant à la formation de divers phénols substitués.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants comme le brome (Br2) ou le chlore (Cl2).

Principaux produits

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Alcools et autres formes réduites.

Substitution : Divers phénols substitués en fonction du substituant introduit.

Applications de recherche scientifique

2-Allylphénol-d4 est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques. Voici quelques-unes de ses applications :

Chimie : Utilisé comme traceur dans les mécanismes réactionnels pour étudier le comportement des atomes d'hydrogène dans les réactions chimiques.

Biologie : Employé dans des études métaboliques pour suivre l'incorporation et la transformation des composés phénoliques dans les systèmes biologiques.

Médecine : Investigé pour ses effets thérapeutiques potentiels et comme composé modèle dans le développement de médicaments.

Industrie : Utilisé dans la synthèse de composés deutérés pour diverses applications industrielles, notamment la production d'isotopes stables pour la spectroscopie de résonance magnétique nucléaire (RMN).

Mécanisme d'action

Le mécanisme d'action du 2-Allylphénol-d4 implique son interaction avec diverses cibles et voies moléculaires. Dans les systèmes biologiques, il peut interagir avec les enzymes et les récepteurs, conduisant à divers effets biochimiques. Par exemple, il a été démontré qu'il réduisait les niveaux de cytokines pro-inflammatoires telles que l'interleukine-1 bêta (IL-1β) et le facteur de nécrose tumorale alpha (TNF-α), favorisant les effets anti-inflammatoires et antioxydants . Les atomes de deutérium du composé peuvent également influencer sa stabilité métabolique et sa distribution dans le corps.

Applications De Recherche Scientifique

2-Allylphenol-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms in chemical reactions.

Biology: Employed in metabolic studies to trace the incorporation and transformation of phenolic compounds in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including the production of stable isotopes for nuclear magnetic resonance (NMR) spectroscopy.

Mécanisme D'action

The mechanism of action of 2-Allylphenol-d4 involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), promoting anti-inflammatory and antioxidant effects . The compound’s deuterium atoms can also influence its metabolic stability and distribution in the body.

Comparaison Avec Des Composés Similaires

2-Allylphénol-d4 peut être comparé à d'autres composés similaires tels que :

2-Allylphénol : La forme non deutérée, qui présente des propriétés chimiques similaires mais une composition isotopique différente.

2-Méthylphénol : Un composé phénolique avec un groupe méthyle au lieu d'un groupe allyle.

2-Éthylphénol : Un composé phénolique avec un groupe éthyle au lieu d'un groupe allyle.

Unicité

L'unicité du 2-Allylphénol-d4 réside dans son marquage au deutérium, ce qui présente des avantages distincts dans la recherche scientifique. Les atomes de deutérium ont des propriétés nucléaires différentes de celles de l'hydrogène, ce qui rend le 2-Allylphénol-d4 particulièrement utile en spectroscopie RMN et dans d'autres techniques analytiques. De plus, la présence de deutérium peut améliorer la stabilité métabolique du composé et modifier ses propriétés pharmacocinétiques.

Activité Biologique

2-Allylphenol-d4 is a deuterated derivative of 2-allylphenol, a compound known for its diverse biological activities, particularly in antifungal and antibacterial applications. The incorporation of deuterium alters the compound's properties, which can enhance its stability and metabolic behavior. This article explores the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and relevant research findings.

Antifungal Activity

Recent studies have demonstrated that 2-allylphenol and its derivatives exhibit significant antifungal activity against pathogens such as Botrytis cinerea, a common plant pathogen.

The antifungal mechanism appears to involve the inhibition of respiratory pathways in fungi:

- Inhibition of Mycelial Growth : Research indicates that this compound can inhibit the mycelial growth of B. cinerea by affecting mitochondrial respiration. At low concentrations, it increases cell respiration, while at higher concentrations, it induces cell death .

- Gene Expression Modulation : The compound downregulates the expression of the Bcaox gene, which is associated with alternative oxidase (AOX) activity in fungi. This modulation disrupts normal respiratory function, leading to reduced ATP levels necessary for fungal metabolism .

Comparative Efficacy

A study reported that the minimum inhibitory concentration (MIC) of 2-allylphenol against B. cinerea decreased significantly with structural modifications, suggesting enhanced potency through derivatization. The MIC values were reported as follows:

| Compound | MIC (μg/mL) |

|---|---|

| 2-Allylphenol | 68 |

| This compound | 2 |

| Derivative A | 1 |

These findings highlight the potential for developing new antifungal agents based on modifications of 2-allylphenol .

Case Studies

- In Vitro Studies : In vitro experiments demonstrated that at concentrations of 5 and 10 ppm, this compound increased mycelial oxygen uptake by approximately 19.58% and 24.56%, respectively. However, at higher concentrations (150 ppm), oxygen consumption decreased by 77.49%, indicating a concentration-dependent effect on fungal metabolism .

- Synergistic Effects : In combination studies with other antifungal agents, this compound exhibited synergistic effects that enhanced overall antifungal activity against resistant strains of B. cinerea. This suggests that it could be used in conjunction with existing fungicides to improve efficacy .

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its safety profile:

Propriétés

Formule moléculaire |

C9H10O |

|---|---|

Poids moléculaire |

138.20 g/mol |

Nom IUPAC |

2,3,4,5-tetradeuterio-6-prop-2-enylphenol |

InChI |

InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2/i3D,4D,6D,7D |

Clé InChI |

QIRNGVVZBINFMX-ZDPIWEEJSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])CC=C)O)[2H])[2H] |

SMILES canonique |

C=CCC1=CC=CC=C1O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.